molecular formula C36H42N2O8 B1158132 aglain B CAS No. 177262-32-7

aglain B

Cat. No.: B1158132
CAS No.: 177262-32-7
M. Wt: 630.738
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Description

Aglain B is a cyclopenta[bc]benzopyran derivative first isolated from the leaves of Aglaia argentea in Malaysia . Structurally, it features a methylene bridge (C-10) oriented upwards, with aromatic ring B and a hydroxy group (OH-5) oriented downwards, as confirmed by NOESY NMR and X-ray crystallography . Its molecular formula is C₃₃H₃₈O₁₀, with a molecular weight of 630.73 g/mol . This compound belongs to a broader class of Aglaia-derived compounds, which include rocaglamides (flavaglines) and other aglain derivatives. Unlike rocaglamides, aglains generally lack potent biological activity, though their structural complexity makes them valuable for pharmacological exploration .

Properties

IUPAC Name

N-[(2S)-1-[(1R,9R,10R,11S,12S)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21?,28-,29-,31+,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCVKSYNYMIDEN-CQDAKBOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)N[C@@H]1CCCN1C(=O)[C@H]2[C@@H]([C@]3([C@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Aglain B shares structural and biosynthetic pathways with several analogs. Key comparisons include:

Ponapensin

  • Structural Differences : Ponapensin replaces this compound’s amide side chain at C-13 with a methoxy group .
  • Biological Activity : Unlike this compound (IC₅₀ > 5 µM), ponapensin exhibits potent NF-κB inhibitory activity (IC₅₀ = 60 nM), highlighting the critical role of the C-13 substituent in bioactivity .
  • Source : Isolated from Aglaia ponapensis in Micronesia .

10-O-Acetylthis compound

  • Structural Differences : An acetylated derivative of this compound at the C-10 hydroxy group .
  • Source : Found in Indonesian Aglaia elliptica .

4-epi-Aglain A

  • Structural Differences : Epimerizes at C-4, altering stereochemistry compared to Aglain A (a close relative of this compound) .
  • Biological Activity : Inactive in NF-κB assays, reinforcing the importance of C-13 modifications for activity .
  • Source : Co-isolated with this compound from Aglaia elliptica .

Thapsakones A and B

  • Structural Differences : Lack a proton at C-10 and feature an aminal proton at C-13 .
  • Source : Derived from Aglaia edulis root bark in Thailand .

Data Tables

Discussion of Structural-Activity Relationships

The C-13 position is pivotal for NF-κB inhibition. This compound’s amide side chain renders it inactive, whereas ponapensin’s methoxy group enhances binding affinity . Thapsakones, with their unique C-10 and aminal proton configurations, may offer new avenues for stereochemical optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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